

Fan T, et al. European Journal of Medicinal Chemistry "Antibacterial agent 97"

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Compound of Interest		
Compound Name:	Antibacterial agent 97	
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An In-depth Technical Guide on the Core Findings of Fan T, et al. Regarding Novel Cycloberberine Derivatives as Anti-MRSA Agents

This guide provides a detailed analysis of the research conducted by Tian-Yun Fan and colleagues, as published in the European Journal of Medicinal Chemistry, volume 157, pages 877-886 in 2018. The study focuses on the synthesis and evaluation of 13-substituted cycloberberine (CBBR) derivatives as a new class of antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA).

Data Presentation

The antibacterial activities of the synthesized cycloberberine derivatives were quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The data presented below summarizes the efficacy of these compounds.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of 13-Substituted Cycloberberine Derivatives



Compoun d	S. aureus (ATCC292 13)	S. aureus (MRSA 18-4)	S. aureus (MRSA 18-8)	S. aureus (MRSA 18-10)	S. epidermi dis (ATCC122 28)	E. faecalis (ATCC292 12)
Berberine	>128	>128	>128	>128	>128	>128
Cycloberbe rine (CBBR)	64	64	64	64	64	128
5a	8	8	16	16	8	32
5b	4	4	8	8	4	16
5c	2	2	4	4	2	8
5d	4	4	8	8	4	16
5e	1	1	2	2	1	4
5f	2	2	4	4	2	8
5g	4	4	8	8	4	16
5h	8	8	16	16	8	32
5i	16	16	32	32	16	64
- 5j	8	8	16	16	8	32
5k	4	4	8	8	4	16
51	2	2	4	4	2	8
6a	16	16	32	32	16	64
6b	8	8	16	16	8	32
6c	4	4	8	8	4	16
Vancomyci n	1	1	1	1	2	2



Ciprofloxac in	0.5	>128	>128	>128	0.25	1	
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Data extracted from Fan, T., et al. (2018). Synthesis and antibacterial evaluation of 13-substituted cycloberberine derivatives as a novel class of anti-MRSA agents. European Journal of Medicinal Chemistry, 157, 877-886.

Experimental Protocols

General Procedure for the Synthesis of 13-Substituted Cycloberberine Derivatives (5a-l and 6a-c)

The synthesis of the target compounds was initiated from commercially available berberine hydrochloride.

- Preparation of Cycloberberine (CBBR): Berberine hydrochloride was treated with a reducing agent, such as sodium borohydride, in methanol to yield dihydroberberine. Subsequent oxidation of dihydroberberine using an oxidizing agent like iodine in the presence of a base (e.g., pyridine) afforded cycloberberine.
- Synthesis of 13-formylcycloberberine: Cycloberberine was subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 13-position.
- Synthesis of 13-(hydroxymethyl)cycloberberine: The 13-formylcycloberberine was reduced
 using sodium borohydride in a suitable solvent to yield the corresponding alcohol derivative.
- Synthesis of 13-(chloromethyl)cycloberberine: The alcohol was then converted to the chloride by treatment with thionyl chloride (SOCl₂).
- Synthesis of 13-(azidomethyl)cycloberberine: The chloromethyl derivative was reacted with sodium azide (NaN₃) in DMF to produce the azide intermediate.
- Click Chemistry for Triazole Derivatives (5a-I): The final 1,2,3-triazole-substituted cycloberberine derivatives were synthesized via a copper(I)-catalyzed azide-alkyne



cycloaddition (CuAAC) reaction between 13-(azidomethyl)cycloberberine and various terminal alkynes.

• Synthesis of Amine Derivatives (6a-c): 13-(chloromethyl)cycloberberine was reacted with different amines to yield the corresponding 13-aminomethyl derivatives.

Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Bacterial Strains: A panel of Gram-positive bacteria, including reference strains and clinical isolates of MRSA, were used.
- Preparation of Inoculum: Bacterial strains were cultured overnight, and the turbidity of the bacterial suspension was adjusted to 0.5 McFarland standard.
- Microdilution Assay: The compounds were serially diluted in Mueller-Hinton Broth (MHB) in 96-well microtiter plates. The standardized bacterial inoculum was added to each well.
- Incubation: The plates were incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Vancomycin and ciprofloxacin were used as positive controls.

Visualizations Synthesis Workflow



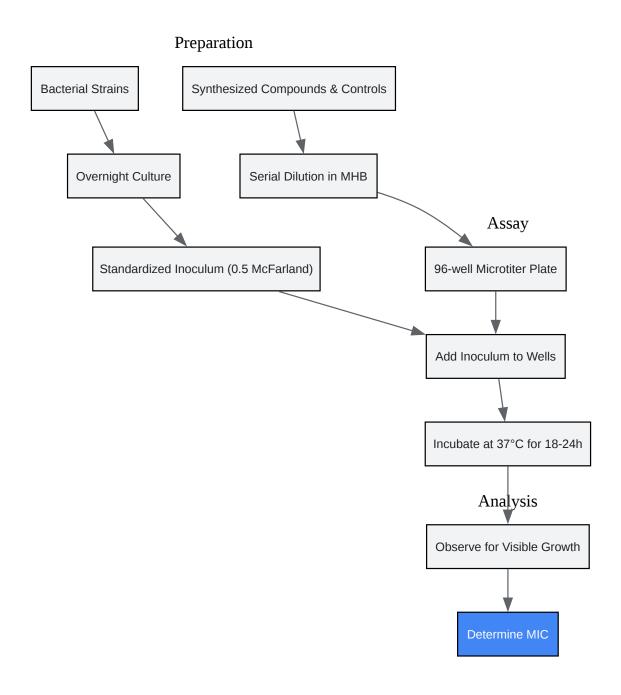


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Caption: Synthetic pathway for 13-substituted cycloberberine derivatives.

Experimental Workflow for MIC Determination



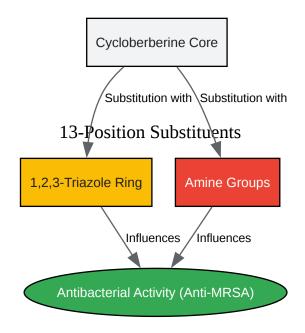


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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Structure-Activity





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Caption: Structure-activity relationship of cycloberberine derivatives.

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